Cas no 1517399-79-9 (2-(3-bromo-4-methylthiophen-2-yl)ethan-1-amine)

2-(3-bromo-4-methylthiophen-2-yl)ethan-1-amine 化学的及び物理的性質
名前と識別子
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- 2-(3-bromo-4-methylthiophen-2-yl)ethan-1-amine
- EN300-1918806
- 1517399-79-9
-
- インチ: 1S/C7H10BrNS/c1-5-4-10-6(2-3-9)7(5)8/h4H,2-3,9H2,1H3
- InChIKey: LCCCWRBGAVTEEZ-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C)=CSC=1CCN
計算された属性
- せいみつぶんしりょう: 218.97173g/mol
- どういたいしつりょう: 218.97173g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 110
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 54.3Ų
2-(3-bromo-4-methylthiophen-2-yl)ethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1918806-1.0g |
2-(3-bromo-4-methylthiophen-2-yl)ethan-1-amine |
1517399-79-9 | 1g |
$1971.0 | 2023-05-31 | ||
Enamine | EN300-1918806-0.5g |
2-(3-bromo-4-methylthiophen-2-yl)ethan-1-amine |
1517399-79-9 | 0.5g |
$1893.0 | 2023-09-17 | ||
Enamine | EN300-1918806-0.05g |
2-(3-bromo-4-methylthiophen-2-yl)ethan-1-amine |
1517399-79-9 | 0.05g |
$1657.0 | 2023-09-17 | ||
Enamine | EN300-1918806-0.1g |
2-(3-bromo-4-methylthiophen-2-yl)ethan-1-amine |
1517399-79-9 | 0.1g |
$1735.0 | 2023-09-17 | ||
Enamine | EN300-1918806-1g |
2-(3-bromo-4-methylthiophen-2-yl)ethan-1-amine |
1517399-79-9 | 1g |
$1971.0 | 2023-09-17 | ||
Enamine | EN300-1918806-5g |
2-(3-bromo-4-methylthiophen-2-yl)ethan-1-amine |
1517399-79-9 | 5g |
$5719.0 | 2023-09-17 | ||
Enamine | EN300-1918806-10.0g |
2-(3-bromo-4-methylthiophen-2-yl)ethan-1-amine |
1517399-79-9 | 10g |
$8480.0 | 2023-05-31 | ||
Enamine | EN300-1918806-5.0g |
2-(3-bromo-4-methylthiophen-2-yl)ethan-1-amine |
1517399-79-9 | 5g |
$5719.0 | 2023-05-31 | ||
Enamine | EN300-1918806-0.25g |
2-(3-bromo-4-methylthiophen-2-yl)ethan-1-amine |
1517399-79-9 | 0.25g |
$1814.0 | 2023-09-17 | ||
Enamine | EN300-1918806-2.5g |
2-(3-bromo-4-methylthiophen-2-yl)ethan-1-amine |
1517399-79-9 | 2.5g |
$3865.0 | 2023-09-17 |
2-(3-bromo-4-methylthiophen-2-yl)ethan-1-amine 関連文献
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
2-(3-bromo-4-methylthiophen-2-yl)ethan-1-amineに関する追加情報
Recent Advances in the Study of 2-(3-bromo-4-methylthiophen-2-yl)ethan-1-amine (CAS: 1517399-79-9)
The compound 2-(3-bromo-4-methylthiophen-2-yl)ethan-1-amine (CAS: 1517399-79-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its thiophene core and bromo-methyl substituents, has shown promising potential in various therapeutic applications, particularly in the development of novel small-molecule inhibitors and modulators of biological pathways. Recent studies have focused on its synthesis, structural optimization, and biological activity, shedding light on its mechanism of action and therapeutic relevance.
One of the key areas of investigation has been the role of 2-(3-bromo-4-methylthiophen-2-yl)ethan-1-amine in targeting specific enzymes and receptors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of certain kinase enzymes involved in inflammatory and oncogenic pathways. The study highlighted the compound's ability to bind to the ATP-binding site of these kinases, thereby modulating their activity and offering a potential therapeutic strategy for diseases such as cancer and autoimmune disorders.
Another significant development is the exploration of this compound's pharmacokinetic properties. Researchers have employed advanced techniques such as LC-MS/MS and in vivo imaging to assess its bioavailability, metabolic stability, and tissue distribution. Preliminary findings suggest that 2-(3-bromo-4-methylthiophen-2-yl)ethan-1-amine exhibits favorable pharmacokinetic profiles, with moderate plasma half-life and good penetration into target tissues. These properties make it a viable candidate for further preclinical development.
In addition to its therapeutic potential, recent synthetic chemistry efforts have focused on optimizing the production of 2-(3-bromo-4-methylthiophen-2-yl)ethan-1-amine. A 2024 study in Organic Letters detailed a novel, high-yield synthetic route that minimizes the use of hazardous reagents and reduces the number of purification steps. This advancement not only enhances the scalability of the compound but also aligns with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.
Looking ahead, the future research directions for 2-(3-bromo-4-methylthiophen-2-yl)ethan-1-amine are expected to include further mechanistic studies to elucidate its interactions with additional biological targets, as well as the development of derivatives with improved potency and selectivity. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the translation of these findings into clinical applications, potentially leading to new therapeutic options for patients.
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